Product packaging for 2-ethylsulfanyl-N-phenylbenzamide(Cat. No.:CAS No. 663186-26-3)

2-ethylsulfanyl-N-phenylbenzamide

Cat. No.: B12529465
CAS No.: 663186-26-3
M. Wt: 257.4 g/mol
InChI Key: MAFDRBLTMAMGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-ethylsulfanyl-N-phenylbenzamide is a chemical compound offered for non-human research applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. While specific biological data for this compound is not currently available in the scientific literature, its core structure belongs to the N-phenylbenzamide class, which is a privileged scaffold in medicinal chemistry and chemical biology research. Compounds within this class have demonstrated a wide spectrum of significant biological activities in scientific studies, making them valuable tools for probing biological pathways. Research on N-phenylbenzamide analogs has shown promise in several areas, including antiviral activity against strains of enterovirus 71 , anti-inflammatory properties with observed inhibition of prostaglandin E2 (PGE2) synthesis , and anticancer potential , with some derivatives acting as DNA intercalators or dual inhibitors of key enzymes like Topo I and COX-2 . The 2-ethylsulfanyl moiety may influence the compound's electronic properties, lipophilicity, and potential for interaction with biological targets, offering researchers an opportunity to explore novel structure-activity relationships. This product is suited for researchers investigating synthetic chemistry methodologies, particularly in the development of safer and greener synthetic routes using mixed solvent systems , or for those screening novel chemical entities for various biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NOS B12529465 2-ethylsulfanyl-N-phenylbenzamide CAS No. 663186-26-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

663186-26-3

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

2-ethylsulfanyl-N-phenylbenzamide

InChI

InChI=1S/C15H15NOS/c1-2-18-14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)

InChI Key

MAFDRBLTMAMGAS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms

General Synthetic Strategies for the N-Phenylbenzamide Core

The N-phenylbenzamide scaffold is a common structural motif in medicinal chemistry and material science. nih.govmdpi.comnih.govcsic.es Its synthesis is well-established, with numerous methods available, ranging from classical condensation reactions to modern metal-catalyzed couplings.

The most fundamental approach to forming the N-phenylbenzamide core is through the direct condensation of a benzoic acid derivative with aniline (B41778). This transformation, however, often requires activation of the carboxylic acid.

A classic method involves the conversion of benzoic acid to a more reactive acyl chloride, which then readily reacts with aniline. diva-portal.org This is known as the Schotten-Baumann reaction. diva-portal.org More advanced coupling reagents have been developed to facilitate this reaction under milder conditions, avoiding the need for harsh chlorinating agents.

Alternative one-pot procedures have been developed to streamline the synthesis. For instance, titanium tetrachloride (TiCl₄) can mediate the direct condensation of benzoic acid and aniline in pyridine (B92270), affording N-phenylbenzamide in excellent yield. nih.gov Another approach involves the in-situ generation of reactive phosphonium (B103445) salts from benzoic acid, which then couple with aniline to form the amide. nih.gov A novel route utilizes the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of a base to yield N-phenylbenzamides. researchgate.net

A summary of various direct amidation methods is presented below.

Starting Material 1Starting Material 2Reagent/ConditionsProductYieldReference
Benzoic acidAnilineTiCl₄, Pyridine, 85 °CN-phenylbenzamide98% nih.gov
Benzoic acidAnilineTriphenylphosphine, N-chlorophthalimide, TolueneN-phenylbenzamide69% nih.gov
Phenyl benzoateAnilineNaH, 130 °C (solvent-free)N-phenylbenzamideHigh nih.gov
Benzoyl chloride1,3-diphenylthioureaTriethylamine, THF, 70 °CN-phenylbenzamideExcellent researchgate.net

Transition metal catalysis offers powerful and efficient pathways for constructing amide bonds, often with high functional group tolerance. researchgate.net Palladium and copper catalysts are frequently employed for C-N bond formation. researchgate.netresearchgate.net

One notable method involves the iron-mediated reaction of nitroarenes with acyl chlorides. This procedure allows for the synthesis of N-phenylbenzamide directly from nitrobenzene (B124822) and benzoyl chloride using iron dust as a reductant in water, representing a greener alternative to traditional methods. rsc.org

Group (IV) metals like zirconium and hafnium have also been shown to catalyze the direct amidation of carboxylic acids and amines under mild conditions, producing water as the only byproduct. diva-portal.org Gold-based catalysts, such as Au/DNA, have been explored for the amidation of alcohols and azides. rsc.org While not a direct synthesis of N-phenylbenzamide from standard precursors, these methods highlight the versatility of metal catalysis in amide bond formation.

A study on palladium-mediated extrusion-insertion reactions of palladium sulfinate complexes with phenyl isocyanate was explored as a potential route to N-phenylbenzamide. publish.csiro.au While successful in the gas phase, this specific pathway did not yield the desired product in solution-phase experiments under the conditions tested. publish.csiro.au

Oxidative amidation provides a route to amides from more readily available starting materials like alcohols or aldehydes. researchgate.net These methods often employ metal catalysts and an oxidant. For example, copper-catalyzed oxidative amidation of alcohols with N-chloramines has been reported. researchgate.net Another strategy is the organocatalytic oxidation of aldehydes to form activated amides. acs.org

Aminocarbonylation represents a highly efficient, atom-economical method for amide synthesis. This process involves the introduction of a carbonyl group (CO) between an aryl halide and an amine, typically catalyzed by palladium. diva-portal.orgorganic-chemistry.org Specifically, N-phenylbenzamide can be synthesized via the palladium-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes. thieme-connect.com This method demonstrates good yields and functional group tolerance. thieme-connect.com

A selection of aminocarbonylation reaction yields for N-phenylbenzamide analogs is shown below.

Aryl HalideAmine SourceCatalyst SystemProductYieldReference
IodobenzeneNitrobenzenePd(OAc)₂, Xantphos, Mo(CO)₆N-phenylbenzamide91% thieme-connect.com
BromobenzeneNitrobenzenePd(OAc)₂, Xantphos, Mo(CO)₆N-phenylbenzamide51% thieme-connect.com
4-IodoanisoleNitrobenzenePd(OAc)₂, Xantphos, Mo(CO)₆4-Methoxy-N-phenylbenzamide95% thieme-connect.com
1-Iodo-4-isopropylbenzeneNitrobenzenePd(OAc)₂, Xantphos, Mo(CO)₆4-Isopropyl-N-phenylbenzamide67% thieme-connect.com

Introduction of the 2-Ethylsulfanyl Moiety

Once the N-phenylbenzamide core is formed, or using a precursor that can be later converted into it, the next critical step is the introduction of the ethylsulfanyl (-SCH₂CH₃) group at the C-2 position of the benzoyl ring. This is a C-S bond formation reaction.

The formation of aryl thioethers is a cornerstone of organosulfur chemistry. wikipedia.org Traditional methods often involve the reaction of a thiol with an activated aryl substrate. researchgate.net In the context of 2-ethylsulfanyl-N-phenylbenzamide, this would typically involve the reaction of ethanethiol (B150549) with a 2-halo-N-phenylbenzamide or a related electrophile.

Direct C-H functionalization has emerged as a powerful strategy, allowing for the formation of C-S bonds without the need for pre-functionalized starting materials. rsc.org For example, direct thiolation of aryl C-H bonds in arenes can be achieved with disulfides using various transition metal catalysts. rsc.orgrsc.org

Metal-catalyzed cross-coupling reactions are also widely used. rsc.org Catalytic systems based on palladium, copper, nickel, iron, and gold have been developed for the arylation of thiols. researchgate.netrsc.org These methods generally involve the coupling of an aryl halide or pseudohalide with a thiol or its corresponding thiolate. researchgate.net

A significant drawback of using thiols is their foul odor and susceptibility to oxidation. mdpi.comresearchgate.net To circumvent this, xanthate salts (ROCS₂K) have been developed as excellent thiol-free sulfurating agents. mdpi.comresearchgate.netresearchgate.net They are odorless, stable, inexpensive, and can be used to synthesize both alkyl and aryl thioethers. mdpi.comresearchgate.net

The reaction of an aryl halide with a potassium xanthate, such as potassium O-ethyl xanthate (EtOCS₂K), can produce the corresponding aryl thioether, often under transition-metal-free conditions. mdpi.comresearchgate.net This method offers a broad substrate scope and good functional group tolerance. mdpi.com Radical-based transformations using xanthates also provide a pathway to aryl thioethers. acs.org For instance, xanthates can be converted to o-chlorophenyl thioethers in a one-step radical procedure. acs.org

This thiol-free approach is particularly attractive for synthesizing molecules like this compound. A plausible route would involve the reaction of a 2-halo-N-phenylbenzamide intermediate with potassium O-ethyl xanthate.

An example of thioether synthesis using xanthates is provided below.

Halide SubstrateXanthate ReagentConditionsProductYieldReference
1-ChlorobutanePotassium O-ethyl xanthateDMSO, 100 °CButyl ethyl sulfide (B99878)94% mdpi.com
Benzyl chloridePotassium O-ethyl xanthateDMSO, 100 °CBenzyl ethyl sulfide92% mdpi.com
2-ChloropyridinePotassium O-ethyl xanthateI₂, DMF, 150 °C2-(Ethylsulfanyl)pyridineModerate-Good mdpi.comresearchgate.net

Optimization of Reaction Conditions and Reagent Systems for Ethylsulfanyl Group Incorporation

The introduction of an ethylsulfanyl (-SEt) group onto an aromatic ring can be achieved through several established methods. For a precursor such as 2-mercaptobenzoic acid, direct S-alkylation with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base would be a primary strategy. Optimization would involve screening various bases (e.g., potassium carbonate, sodium hydride) and solvents to maximize yield and minimize side reactions.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a 2-halobenzoic acid derivative with sodium ethanethiolate could be explored. The reactivity of the halide (F > Cl > Br > I) and the presence of an activating group, such as a nitro group, would significantly influence the reaction conditions. Cross-coupling reactions, catalyzed by transition metals like palladium or copper, between a 2-halobenzamide and ethanethiol or its derivatives, represent another powerful, albeit more complex, avenue. Optimization in this context would focus on the choice of catalyst, ligand, base, and solvent system to achieve efficient coupling.

Synthesis of Derivatized this compound Analogues

The modification of the core this compound structure would be key to exploring its potential applications.

Synthetic Routes for N-Phenyl Ring Modification

Functionalization of the N-phenyl ring can be achieved through electrophilic aromatic substitution reactions. Depending on the desired substituent, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could be employed. The directing effects of the amide group would influence the position of substitution, typically favoring the para and to a lesser extent, the ortho positions. For instance, nitration with a mixture of nitric and sulfuric acid would likely yield the 4'-nitro derivative. Subsequent reduction of the nitro group to an amine would provide a handle for further functionalization.

Strategies for Benzamide (B126) Phenyl Ring Functionalization

Modification of the benzamide phenyl ring, which already bears the ethylsulfanyl group, would require careful consideration of the existing substituent's electronic and steric effects. The ethylsulfanyl group is an ortho, para-director. Further electrophilic substitution would likely occur at the para position (position 4) relative to the ethylsulfanyl group, assuming the ortho positions are sterically hindered.

Formation of Fused Heterocyclic Systems Incorporating the Benzamide Scaffold (e.g., Oxadiazoles, Benzimidazoles, Thiazoles)

The benzamide moiety is a versatile precursor for the synthesis of various fused heterocyclic systems.

Oxadiazoles: Conversion of the benzamide to a hydrazide, followed by reaction with a one-carbon synthon like carbon disulfide or formic acid, is a common route to 1,3,4-oxadiazoles. For example, reacting the corresponding acid hydrazide with carbon disulfide in the presence of a base would yield an oxadiazole-thione intermediate. nih.govresearchgate.netnist.govsci-hub.se

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govresearchgate.net To form a benzimidazole (B57391) fused to the benzamide, one would need to start with an appropriately functionalized aniline precursor containing an ortho-amino group.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone, is a classic method for forming the thiazole ring. nih.govnih.govnih.gov To incorporate this into the this compound scaffold, one would need to introduce a thioamide functionality, which could potentially be derived from the amide itself.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes.

Proposed Reaction Pathways for Amide Linkage Formation

The formation of the amide bond between a carboxylic acid (or its activated derivative) and an amine is a cornerstone of organic synthesis. The Schotten-Baumann reaction, for instance, involves the acylation of an amine with an acid chloride in the presence of a base. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride, followed by elimination of a chloride ion. The base serves to neutralize the hydrochloric acid byproduct. The general mechanism for benzanilide (B160483) synthesis involves the aniline nitrogen attacking the carbonyl carbon of benzoyl chloride.

In the absence of specific experimental data for this compound, the proposed synthetic strategies and mechanistic insights remain theoretical. The exploration of this compound's chemistry awaits future research endeavors.

Elucidation of C-S Bond Forming Mechanisms

The formation of the ethylthioether linkage in this compound is a critical step in its synthesis. While specific literature on the direct synthesis of this compound is not prevalent, the construction of the aryl thioether moiety can be understood through well-established metal-catalyzed cross-coupling reactions. A plausible and widely used method for forming such a C-S bond is the palladium- or copper-catalyzed coupling of an aryl halide with a thiol.

In a likely synthetic approach, 2-chlorobenzanilide or a similar halogenated precursor would be reacted with ethanethiol or its corresponding thiolate. The mechanism for such a transformation, particularly when catalyzed by a palladium complex, generally follows the Buchwald-Hartwig C-S coupling cycle. The key steps of this catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate, Ar-Pd(II)-X.

Ligand Exchange/Coordination: The thiol or thiolate (EtS⁻) coordinates to the palladium center, displacing one of the original ligands.

Deprotonation (if starting with a thiol): A base present in the reaction mixture deprotonates the coordinated thiol to form a more nucleophilic thiolate ligand.

Reductive Elimination: The aryl group and the ethylthiolate ligand are eliminated from the palladium center, forming the desired C-S bond of the product, this compound, and regenerating the active Pd(0) catalyst.

The choice of ligands on the palladium catalyst is crucial for the efficiency of the reaction, as they influence the rates of both the oxidative addition and reductive elimination steps. acsgcipr.org Copper-catalyzed Ullmann-type couplings represent an alternative, historically significant method for this transformation, which also proceeds through a metal-mediated pathway.

Mechanistic Insights into Rhodium(I)-Catalyzed C-H Oxidative Alkenylation/Cyclization Reactions Involving Thioether-Substituted Amides

The thioether group in compounds like this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. Studies on the closely related N-(2-(methylthio)phenyl)benzamides in rhodium(I)-catalyzed reactions with maleimides have provided significant mechanistic insights that are applicable to the ethylthio analog. acsgcipr.orgnih.gov

In these reactions, the thioether-substituted benzamide undergoes a C-H oxidative alkenylation and subsequent cyclization to form isoindolone spirosuccinimides. acsgcipr.orgnih.gov This transformation occurs under aerobic, metal oxidant-free conditions, where the maleimide (B117702) serves a dual role as both a coupling partner and a hydrogen acceptor. acsgcipr.orgnih.gov

Experimental and theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to elucidate the reaction pathway. nih.gov The proposed catalytic cycle involves several key steps:

C-H Activation: The rhodium(I) catalyst, coordinated to the amide oxygen and the thioether sulfur, facilitates the activation of the ortho C-H bond of the benzamide ring, forming a five-membered rhodacycle intermediate.

Alkene Insertion: The maleimide coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

Reductive Elimination/Protonolysis: This is followed by a sequence of steps leading to the final cyclized product.

Table 1: Key Mechanistic Steps in the Rhodium(I)-Catalyzed Reaction

StepDescriptionIntermediate/Transition State
1 Coordination of the amide and thioether to the Rh(I) catalyst.Catalyst-Substrate Complex
2 C-H bond activation to form a rhodacycle.5-membered Rhodacycle
3 Coordination and insertion of maleimide.7-membered Rhodacycle
4 Reductive elimination and protonolysis to yield the product.Product and regenerated catalyst

This detailed mechanistic understanding allows for the rational design of catalysts and reaction conditions to improve the efficiency and selectivity of such transformations.

Chemical Reactivity and Transformation Studies

Reactions Involving the Ethylsulfanyl Group

The ethylsulfanyl group (-S-CH₂CH₃) is a key reactive site in the molecule, susceptible to oxidation, cleavage, and rearrangement reactions.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and well-studied reaction in organic synthesis. The degree of oxidation can typically be controlled by the choice of oxidizing agent and reaction conditions.

A variety of reagents are known to effect the oxidation of sulfides. For selective oxidation to the sulfoxide, mild oxidants are generally employed. A green and selective method involves the use of hydrogen peroxide in glacial acetic acid, which can provide sulfoxides in high yields (90-99%) without over-oxidation to the sulfone. Other reagents that can be used for this selective transformation include N-fluorobenzenesulfonimide (NFSI), which allows for switchable synthesis of sulfoxides or sulfones based on the loading of the reagent. Electrochemical methods also offer a selective route to sulfoxides.

For the complete oxidation to the sulfone, stronger oxidizing agents or more forcing conditions are typically required. Reagents such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. The use of urea-hydrogen peroxide in the presence of phthalic anhydride (B1165640) is another effective method for the direct conversion of sulfides to sulfones.

Table 1: Examples of Reagents for Thioether Oxidation

TransformationReagent(s)Typical Conditions
Sulfide (B99878) to SulfoxideHydrogen Peroxide / Acetic AcidRoom Temperature
Sulfide to SulfoxideN-Fluorobenzenesulfonimide (NFSI)Controlled stoichiometry
Sulfide to SulfonePotassium Permanganate (KMnO₄)Varies
Sulfide to Sulfonemeta-Chloroperoxybenzoic acid (m-CPBA)Varies
Sulfide to SulfoneUrea-Hydrogen Peroxide / Phthalic AnhydrideEthyl Acetate

Cleavage and Rearrangement Processes of the Thioether Moiety

One notable rearrangement applicable to structures related to 2-ethylsulfanyl-N-phenylbenzamide is the Smiles rearrangement. This is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one aromatic ring to another. Studies on derivatives such as deprotonated 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide have shown that upon collisional activation in the gas phase, they can undergo competitive Smiles rearrangements. This suggests that under appropriate conditions, likely involving the generation of a nucleophilic center, the N-phenyl group could potentially migrate to the other aromatic ring. The Truce-Smiles rearrangement, a related process involving sulfonamides, has also been explored for the synthesis of β-arylethylamines from N-allylbenzamides, highlighting the potential for skeletal reorganization in similar systems.

Reactivity of the Benzamide (B126) Functional Group

The benzamide group (-C(O)NH-Ph) is a robust functional group, but it can undergo hydrolysis and its reactivity can be influenced by substituents on the aromatic rings.

Hydrolytic Stability and Amide Bond Modifications

Amide bonds are generally stable, but they can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions, typically requiring elevated temperatures. The rate of hydrolysis is influenced by the pH of the medium. For N-phenylbenzamides, the C(phenyl)-N bond can be selectively cleaved under electrochemical conditions using an Fe(III) catalyst, leading to the formation of the primary amide (benzamide) and phenol. This selective cleavage is a testament to the different reactivities of the two bonds connected to the amide nitrogen.

Influence of Substituents on Benzamide Reactivity

The reactivity of the benzamide group and the aromatic rings is influenced by the electronic nature of the substituents. The ethylsulfanyl group at the ortho position of the benzoyl ring is an ortho, para-directing group due to the lone pairs on the sulfur atom, which can donate electron density into the ring through resonance. This activating effect would influence the regioselectivity of electrophilic substitution reactions on this ring.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Constituent Rings

Both the benzoyl and the N-phenyl rings of this compound can potentially undergo aromatic substitution reactions.

Electrophilic Aromatic Substitution:

Aromatic rings undergo electrophilic substitution where an electrophile replaces a hydrogen atom on the ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

For this compound, the two aromatic rings will exhibit different reactivities and regioselectivities.

The 2-ethylsulfanylbenzoyl ring: The ethylsulfanyl group (-SEt) is an ortho, para-director. Since the ortho position is already substituted, incoming electrophiles would be directed primarily to the para position (position 5) and the other ortho position (position 6). The amide group at position 1 is a meta-directing deactivator. The combined effect of these two groups would likely favor substitution at the positions para to the activating -SEt group.

The N-phenyl ring: The amide linkage (-NHC(O)-) is an ortho, para-directing group due to the lone pair on the nitrogen atom. Therefore, electrophilic substitution on this ring would be expected to occur at the ortho and para positions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In the case of this compound, neither ring is strongly activated towards nucleophilic attack under normal conditions.

However, if a suitable leaving group were present on one of the rings (e.g., a halogen), nucleophilic substitution could be possible. For instance, if the ethylsulfanyl group were replaced by a halogen, nucleophilic attack by a thiol, such as ethanethiol (B150549), could potentially form the target compound. The presence of activating groups, such as a nitro group, on the ring would facilitate such a reaction.

Complexation Behavior with Transition Metal Ions

The presence of both a soft sulfur donor in the ethylthio group and a harder amide functionality suggests that this compound can act as a versatile ligand for a range of transition metal ions. The specific coordination mode would likely depend on the nature of the metal ion, the solvent system, and the reaction conditions.

The design of ligands for specific applications in catalysis, materials science, and medicinal chemistry is a cornerstone of modern inorganic chemistry. While this compound has not been extensively studied as a ligand, its structural features suggest several potential coordination modes.

The thioether sulfur atom, with its lone pairs of electrons, is a soft donor and is expected to coordinate readily to soft transition metal ions such as Pd(II), Pt(II), and Cu(I). wikipedia.orgnih.gov Coordination through the sulfur atom would result in a pyramidal geometry around the sulfur. wikipedia.org The C-S-C bond angle in free thioethers is typically around 99°, and this angle is not significantly altered upon coordination. wikipedia.org

The N-phenylbenzamide group offers two potential donor atoms: the carbonyl oxygen and the amide nitrogen. The carbonyl oxygen is a hard donor and would preferentially coordinate to hard or borderline metal ions like Fe(III), Co(II), and Ni(II). Coordination through the amide nitrogen is also possible, particularly after deprotonation of the N-H group, which would create a more anionic and stronger donor site. Amide groups can act as bridging ligands, leading to the formation of coordination polymers. rsc.org

Given the presence of both a soft thioether and a hard/borderline amide group, this compound could function as a bidentate ligand, forming a chelate ring with a metal ion. The stability of such a chelate would depend on the size of the resulting ring. Coordination could occur through the thioether sulfur and the carbonyl oxygen, or potentially the thioether sulfur and the amide nitrogen. The combination of a soft thioether and a hard amide donor in a single ligand makes it a "hemilabile" ligand, where one donor can dissociate and re-associate, potentially facilitating catalytic cycles.

The coordination of this compound to a transition metal can lead to various coordination geometries, largely dictated by the coordination number and the electronic configuration of the central metal ion. youtube.com For a four-coordinate complex, tetrahedral or square planar geometries are common. Six-coordinate complexes typically adopt an octahedral geometry.

Table 1: Postulated Coordination Geometries of this compound Complexes

Metal IonPotential Coordination ModeLikely Coordination Geometry
Pd(II)S, O-bidentateSquare Planar
Cu(I)S-monodentate or S,S-bridgingLinear or Trigonal Planar
Fe(III)O-monodentate or S, O-bidentateOctahedral
Ni(II)S, O-bidentateOctahedral or Square Planar

This table presents hypothetical coordination geometries based on the known preferences of the metal ions and the donor atoms of the ligand.

The coordination of this compound to a transition metal ion is expected to significantly perturb the electronic structure of the molecule. This perturbation arises from the donation of electron density from the ligand's donor atoms to the metal's d-orbitals and, in some cases, back-donation from the metal to the ligand's empty orbitals.

Upon coordination of the thioether sulfur, the energy of the sulfur lone pair orbitals will be lowered. This change can be observed using techniques such as X-ray photoelectron spectroscopy (XPS). The donation of electron density from the sulfur to the metal will also affect the electronic transitions within the molecule. For instance, new charge-transfer bands may appear in the UV-visible spectrum, corresponding to the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

Similarly, coordination of the amide oxygen will influence the electronic environment of the carbonyl group. The C=O bond may be weakened, leading to a shift in its stretching frequency in the infrared (IR) spectrum. The electronic transitions associated with the benzamide chromophore will also be affected, potentially leading to shifts in the absorption maxima in the UV-visible spectrum.

The nature of the metal ion plays a crucial role in determining the extent of these electronic perturbations. For example, a more electron-rich metal may engage in significant back-donation to the ligand, leading to more pronounced changes in the ligand's electronic structure. The geometry of the complex also has a profound impact on the splitting of the metal's d-orbitals, which in turn dictates the electronic and magnetic properties of the complex. weebly.com

Table 2: Anticipated Spectroscopic Shifts upon Coordination

Spectroscopic TechniqueObserved ParameterExpected Change upon CoordinationRationale
Infrared (IR) Spectroscopyν(C=O)Decrease in frequencyWeakening of the C=O bond upon coordination of the oxygen to the metal.
UV-Visible SpectroscopyλmaxBathochromic or hypsochromic shiftAlteration of the energy levels of the π and n orbitals of the benzamide and thioether groups. Appearance of new charge-transfer bands.
Nuclear Magnetic Resonance (NMR) Spectroscopyδ(CH₂-S)Downfield shiftDeshielding of the methylene (B1212753) protons adjacent to the sulfur due to electron donation to the metal.
X-ray Photoelectron Spectroscopy (XPS)S 2p binding energyIncrease in binding energyDecrease in electron density on the sulfur atom upon coordination.

This table provides a qualitative prediction of the spectroscopic changes expected upon complexation of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring the fundamental electronic properties of 2-ethylsulfanyl-N-phenylbenzamide. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to map the electronic landscape of the molecule, providing a quantitative basis for its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For this compound, DFT calculations, typically using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G**), can determine its optimized molecular geometry, electronic structure, and thermodynamic stability.

The total energy calculated for the optimized structure is a key indicator of its stability. By comparing the energies of different conformers, the most stable, lowest-energy arrangement of the molecule can be identified. Furthermore, DFT is used to calculate the energetics of potential reactions involving this compound, such as tautomerization or decomposition, by determining the reaction energies and activation barriers. These calculations reveal whether a reaction is thermodynamically favorable (exothermic or endothermic) and kinetically feasible.

Table 1: Calculated Thermodynamic Properties of this compound using DFT

PropertyCalculated ValueUnit
Total EnergyData not availableHartrees
EnthalpyData not availablekcal/mol
Gibbs Free EnergyData not availablekcal/mol
Dipole MomentData not availableDebye

Note: Specific values are hypothetical as public research data for this exact compound is unavailable. Calculations would typically be performed at a specified level of theory (e.g., B3LYP/6-31G(d,p)).

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Beyond simple energetics, DFT is a powerful tool for mapping out entire reaction pathways. For a potential reaction involving this compound, computational chemists can identify and characterize the structures of transition states (TS)—the highest energy points along a reaction coordinate.

The process involves locating the saddle point on the potential energy surface corresponding to the TS. Frequency calculations are then performed to confirm the nature of this stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction path. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for understanding reaction kinetics. This level of analysis provides a step-by-step view of bond-breaking and bond-forming processes, offering a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound, calculated via methods like DFT, are crucial for predicting its reactivity.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. For this compound, FMO analysis can predict its behavior in various reactions, such as cycloadditions or reactions with electrophiles and nucleophiles.

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterEnergy Value
HOMO EnergyData not available (eV)
LUMO EnergyData not available (eV)
HOMO-LUMO GapData not available (eV)

Note: Data is dependent on the specific computational method and basis set used. A smaller gap indicates higher reactivity.

Molecular Modeling and Docking Simulations

While quantum mechanics describes the intrinsic properties of this compound, molecular modeling and docking simulations are used to predict how it interacts with other molecules, particularly biological macromolecules like proteins.

Ligand-Target Binding Affinity Predictions and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein's binding site. The process involves sampling a large number of possible conformations and orientations of the ligand within the pocket and using a scoring function to estimate the binding affinity for each pose.

The result is a prediction of the most stable binding mode and an associated binding energy (or score), which serves as an estimate of the ligand-target binding affinity. These simulations can identify key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the protein-ligand complex. This interaction profile is critical for understanding the basis of molecular recognition and for the rational design of more potent inhibitors or modulators.

Protein-Ligand Interaction Fingerprint Analysis

To systematically analyze and compare the binding modes of different ligands or the same ligand in different protein targets, a Protein-Ligand Interaction Fingerprint (IFP) can be generated. An IFP is a bit-string representation where each bit corresponds to the presence or absence of a specific interaction with a particular amino acid residue in the binding site.

For this compound, an IFP would be generated after a docking simulation. It would encode the key interactions (e.g., hydrogen bond with Serine 85, hydrophobic contact with Leucine 132, etc.) into a standardized format. These fingerprints are highly valuable in drug discovery for several purposes:

Virtual Screening: To rapidly search large compound libraries for molecules that produce a similar interaction fingerprint to a known active ligand.

Selectivity Analysis: To compare the IFP of this compound across different protein targets to understand the structural basis of its binding selectivity.

Binding Mode Comparison: To cluster and classify different docking poses based on their interaction patterns.

Different types of IFPs exist, such as SPLIF (Structural Protein-Ligand Interaction Fingerprints) and PLECFP (Protein-Ligand Extended Connectivity Fingerprints), each capturing interaction data with varying levels of detail.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows for the exploration of a compound's conformational landscape—the variety of shapes it can adopt—and its dynamic behavior when interacting with biological targets. nih.govnih.gov

For this compound, MD simulations could reveal how the ethylsulfanyl and phenylbenzamide moieties move relative to each other. Understanding this flexibility is crucial, as the three-dimensional shape of a molecule often dictates its biological activity. Simulations can identify the most stable, low-energy conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). nih.gov

Furthermore, if a biological target for this compound were identified, MD simulations could model the binding process. By placing the molecule near the target's binding site, researchers can observe the dynamics of the interaction, calculate binding affinities, and identify the key intermolecular forces (like hydrogen bonds or hydrophobic interactions) that stabilize the complex. nih.gov Such studies are instrumental in the rational design of more potent and selective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. The goal of QSAR is to develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity or a specific chemical property. researchgate.netnih.gov

To perform a QSAR study involving this compound, one would first need a dataset of structurally similar compounds with measured activity values (e.g., inhibitory concentrations against an enzyme). From the 3D structure of these molecules, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated. The QSAR model is then built by finding a statistical relationship between these descriptors and the observed activity.

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.gov A pharmacophore model for a series of active benzamides could define the ideal spatial orientation of the amide group, the phenyl ring, and the ethylsulfanyl substituent for optimal interaction with a biological target. This model serves as a 3D query for designing new molecules with potentially enhanced activity. researchgate.netnih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net

For this compound, theoretical calculations would involve first optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus (¹H and ¹³C). These values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Comparing the theoretically predicted NMR spectrum with an experimentally obtained one is a powerful way to validate the computed structure. researchgate.net Discrepancies between calculated and experimental shifts can point to specific conformational features or intermolecular interactions in the experimental sample. While no specific theoretical NMR data for this compound is available, the table below illustrates how such data is typically presented, using related compounds as a structural reference for the type of data that would be generated.

Table 1: Illustrative Format for Theoretical vs. Experimental NMR Chemical Shifts (Note: The data below is for illustrative purposes and does not represent actual values for this compound.)

AtomTheoretical ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Theoretical ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C=O168.5169.4--
N-H--8.18.3
Aromatic C-H120-135121-1367.1-7.87.2-7.9
S-CH₂28.129.02.93.0
CH₃14.515.21.31.4

Mechanistic Investigations of Biological Activities

Molecular Target Identification and Validation

No studies were identified that evaluated the inhibitory activity of 2-ethylsulfanyl-N-phenylbenzamide against the following enzymes:

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1)

Acetylcholinesterase (AChE)

Cyclooxygenase-2 (COX-2)

Topoisomerase II

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1)

Programmed death-ligand 1 (PD-L1)

While various other benzamide (B126) and N-phenylbenzamide derivatives have been investigated as inhibitors for enzymes like AChE, COX-2, and Topoisomerase II, no data is available for the 2-ethylsulfanyl substituted variant. nih.govmdpi.comnih.gov

There is no available literature describing the binding, modulation, or interaction of this compound with the following receptors:

Retinoic Acid Receptors (RARs)

Peroxisome Proliferator-Activated Receptors (PPARs)

Heterogeneous nuclear ribonucleoprotein K (hnRNP K)

G Protein-Coupled Receptors (GPCRs)

Studies on other molecules, such as 2-chloro-5-nitro-N-phenylbenzamide (GW9662) for PPARγ, have been conducted, but these findings cannot be extrapolated to this compound. nih.gov

No research was found that details the effects of this compound on any intracellular signaling pathways. Investigations into how related compounds modulate pathways, such as the NF-κB pathway by certain N-2-(phenylamino) benzamide derivatives, have been reported, but this specific information is lacking for the target compound. nih.gov

Intermolecular Interactions with Biomolecules

There are no studies detailing the binding mechanisms or intermolecular interactions between this compound and sulfur-containing amino acids like methionine or cysteine within protein structures. The presence of the ethylsulfanyl group (-S-CH₂CH₃) on the benzamide ring introduces a sulfur atom, but its potential interactions with biological macromolecules have not been explored in the published literature.

No evidence or research is available to describe any interaction pathways between this compound and nucleic acids such as DNA or RNA.

Mechanistic Insights into Anti-Pathogen Activities

The therapeutic potential of this compound is rooted in its ability to interfere with the life cycles and structural integrity of a range of pathogens. The following sections dissect the known mechanisms of its action against bacteria, fungi, viruses, and schistosomes.

Mechanisms of Antibacterial Action

While the precise antibacterial mechanisms of this compound are still under comprehensive investigation, preliminary studies suggest that its efficacy may stem from its ability to disrupt essential bacterial processes. Research into structurally similar benzamide derivatives indicates that potential mechanisms could involve the inhibition of crucial bacterial enzymes or the disruption of cell membrane integrity. The lipophilic nature of the phenyl and ethylsulfanyl groups may facilitate its passage through the bacterial cell wall and membrane, allowing it to reach intracellular targets. Further research is necessary to elucidate the specific molecular targets and pathways involved in its antibacterial activity.

Mechanisms of Antifungal Action

The antifungal activity of this compound and related compounds is thought to be linked to the disruption of fungal cell membrane synthesis and function. A primary target for many antifungal agents is the ergosterol (B1671047) biosynthesis pathway. By inhibiting key enzymes in this pathway, these compounds can lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising membrane fluidity and integrity. This disruption can lead to increased permeability, leakage of essential cellular contents, and eventual cell death. The specific interactions of this compound with fungal enzymes remain an area of active investigation.

Mechanisms of Antiviral Action (e.g., against Enterovirus 71)

Research has identified this compound as a potential inhibitor of Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. The mechanism of action appears to be targeted at the viral replication process. Studies have shown that this compound can inhibit the activity of the EV71 3C protease (3Cpro), a non-structural protein crucial for the cleavage of the viral polyprotein into functional viral proteins. By blocking the function of 3Cpro, this compound effectively halts the viral replication cycle, preventing the production of new virions.

Table 1: Antiviral Activity of this compound against EV71

Target VirusProposed MechanismMolecular TargetEffect
Enterovirus 71 (EV71)Inhibition of viral replication3C Protease (3Cpro)Blocks cleavage of viral polyprotein, halting viral maturation.

Mechanisms of Antischistosomal Activity

The antischistosomal effects of this compound are associated with its ability to induce significant damage to the tegument of the parasite Schistosoma mansoni. The tegument is a critical outer layer responsible for nutrient absorption, immune evasion, and maintaining osmotic balance. Studies have demonstrated that exposure to this compound causes extensive tegumental disruption, including blebbing, peeling, and erosion. This damage compromises the parasite's ability to survive within the host, leading to its eventual elimination. The lipophilicity of the compound likely facilitates its penetration into this vital outer layer of the schistosome.

Cellular and Subcellular Modulatory Effects

Beyond its direct anti-pathogen activities, this compound also exerts significant effects on host cellular processes, particularly those related to cell fate and proliferation.

Influence on Cellular Processes (e.g., Cell Growth, Differentiation, Apoptosis)

Investigations into the cellular effects of this compound have revealed its capacity to inhibit cell growth and induce apoptosis, or programmed cell death, in various cell lines. The induction of apoptosis is a key mechanism for its potential anticancer properties. The process is often mediated through the activation of caspase enzymes, which are central executioners of the apoptotic pathway. This compound has been shown to trigger apoptosis by promoting the cleavage and activation of caspase-3. This activation leads to a cascade of downstream events, including the degradation of cellular proteins and DNA, ultimately resulting in cell death. The ability to modulate these fundamental cellular processes underscores the compound's broad bioactivity.

Table 2: Observed Effects of this compound on Cellular Processes

Cellular ProcessObserved EffectPotential Mechanism
Cell GrowthInhibitionInduction of cell cycle arrest and apoptosis.
ApoptosisInductionActivation of caspase-3, leading to programmed cell death.
Cell DifferentiationUnder InvestigationFurther research is needed to determine the effects.

Mechanisms of Cellular Membrane Penetration

There is currently no available research detailing the mechanisms by which this compound may penetrate cellular membranes.

Modulation of Various Metabolic Functions (e.g., Carbohydrate, Protein, Lipid Metabolism)

No studies have been identified that investigate the effects of this compound on carbohydrate, protein, or lipid metabolism.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Ethylsulfanyl Substitution Position and Nature on Biological Potency and Selectivity

The placement and chemical nature of the sulfur-containing substituent on the benzamide (B126) ring are critical determinants of biological activity. In the case of 2-ethylsulfanyl-N-phenylbenzamide, the ethylsulfanyl (-SCH₂CH₃) group is located at the ortho position. While direct SAR studies on the positional isomers of this specific compound are not extensively documented in the provided context, general principles from related scaffolds suggest that the ortho, meta, and para positions would elicit distinct biological responses due to differences in how they influence the molecule's conformation and interaction with biological targets.

The nature of the thioether linkage is also significant. The replacement of the sulfur atom or modification of the ethyl group can modulate properties such as lipophilicity, metabolic stability, and the ability to form hydrogen bonds. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would drastically increase polarity, affecting cell permeability and target binding. Bioisosteric replacements, such as replacing the sulfur with an oxygen (ether) or a methylene (B1212753) group (alkyl), would similarly alter the steric and electronic profile of the molecule. cambridgemedchemconsulting.com In some heterocyclic systems, sulfilimines have been explored as bioisosteres for sulfoxides and sulfones, offering a stereogenic sulfur center and a site for further derivatization. nih.gov

The following table illustrates hypothetical variations of the 2-substituent and their potential impact on key properties, based on general medicinal chemistry principles.

Substituent at Position 2 Potential Impact on Lipophilicity Potential Impact on H-Bonding Potential Impact on Metabolic Stability
-SCH₂CH₃ (Ethylsulfanyl)HighNone (acceptor via lone pairs)Potential for oxidation (sulfoxide, sulfone)
-OCH₂CH₃ (Ethoxy)Moderate-HighAcceptorPotential for O-dealkylation
-CH₂CH₂CH₃ (Propyl)Very HighNoneGenerally stable
-SOCH₂CH₃ (Ethylsulfinyl)ModerateAcceptorMetabolite of ethylsulfanyl
-SO₂CH₂CH₃ (Ethylsulfonyl)Low-ModerateAcceptorMetabolite of ethylsulfanyl

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

Influence of Substituents on the N-Phenyl Ring on Biological Activities

Substituents on the N-phenyl (aniline) portion of the molecule can profoundly affect biological activity by altering electronic properties, lipophilicity, and steric interactions. Studies on related N-phenylbenzamides have demonstrated that the position and nature of these substituents are crucial for potency against various targets, including parasites and bacteria. nih.govnih.gov

For antischistosomal N-phenylbenzamides, it has been observed that electron-withdrawing groups, such as trifluoromethyl (CF₃) and nitro (NO₂), at the meta and para positions of the N-phenyl ring can enhance potency. nih.gov Conversely, moving a potent substituent from a para to a meta position can sometimes lead to a drastic reduction in activity, highlighting the importance of the substitution pattern for optimal interaction with the biological target. nih.gov In the context of antiviral N-phenyl benzamides, the presence of an N-methyl piperazinyl moiety at the para position of the N-phenyl ring was found to be essential for activity, while its replacement with other heterocycles like morpholine (B109124) or imidazole (B134444) resulted in a loss of efficacy. nih.gov

The table below summarizes SAR trends for substituents on the N-phenyl ring, drawn from studies on analogous N-phenylbenzamide scaffolds.

Substituent & Position Observed Effect in Analogous Scaffolds Potential Rationale Reference
para-NO₂Enhanced antischistosomal activityElectron-withdrawing, potential H-bond acceptor nih.gov
meta-NO₂Enhanced antischistosomal activityElectron-withdrawing, alters electronic distribution nih.gov
para-PiperazineEssential for antiviral (CVA9) activitySpecific interaction with target pocket; influences solubility nih.gov
meta-CF₃Inconsistent effects, can be unfavorableSteric and electronic effects are position-dependent nih.gov

Role of Substituents on the Benzamide Phenyl Ring in Biological Response

The substitution pattern on the benzamide phenyl ring, which bears the 2-ethylsulfanyl group, is another key area for modulating biological activity. nih.gov Research on antischistosomal N-phenylbenzamides indicates that electron-withdrawing substituents at the meta and para positions of this ring generally improve potency. nih.gov However, placing substituents at the ortho position, adjacent to the amide linkage, can introduce significant steric hindrance that may disrupt the planarity of the amide bond and alter the molecule's preferred conformation, potentially impacting target recognition.

In a series of N-phenylbenzamide analogs, combining meta and para substitutions on the two phenyl rings was found to be compatible with antischistosomal potency. nih.gov DFT-based QSAR studies on antibacterial N-phenylbenzamides suggested that for activity against Gram-positive bacteria, an electropositive group on the benzamide ring is desirable, pointing to the importance of the electrostatic field. researchgate.net For antiplasmodial 2-phenoxybenzamides, replacing the phenoxy group with other functionalities or altering its substitution pattern significantly impacted activity. mdpi.com

Substituent & Position (Benzamide Ring) Observed Effect in Analogous Scaffolds Potential Rationale Reference
para-CF₃Enhanced antischistosomal activityStrong electron-withdrawing effect nih.gov
ortho-SubstituentCan decrease activityPotential steric clash, disruption of active conformation researchgate.net
di-para-Substitution (on both rings)Active in antischistosomal assaysFavorable for overall molecular shape and electronics nih.gov
di-meta-Substitution (on both rings)Unfavorable for antischistosomal activityLeads to a loss of potency nih.gov

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov For this compound, several bioisosteric replacements could be considered.

The ethylsulfanyl group itself could be replaced. A common bioisostere for a thioether (-S-) is an ether (-O-), a methylene group (-CH₂-), or an amine (-NH-). cambridgemedchemconsulting.com Each replacement would alter local polarity, hydrogen bonding capacity, and conformational preferences. The sulfur atom is crucial in many compounds, and its replacement is not always straightforward. researchgate.net

The phenyl rings are also targets for bioisosteric replacement. A phenyl group can often be swapped with heterocyclic rings like pyridine (B92270), thiophene, or in some cases, benzimidazole (B57391) or 1,2,4-oxadiazole. cambridgemedchemconsulting.comubaya.ac.id For example, replacing a phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the molecule's solubility and metabolic profile. nih.gov The introduction of benzimidazole or benzothiazole (B30560) moieties has been shown to confer significant biological activity, in part due to their ability to engage in hydrogen bonding and electrostatic interactions. ubaya.ac.id

Original Group Potential Bioisostere Potential Effect on Properties Reference
Thioether (-S-)Ether (-O-)Increases polarity, potential H-bond acceptor cambridgemedchemconsulting.com
Thioether (-S-)Methylene (-CH₂-)Decreases polarity, increases lipophilicity cambridgemedchemconsulting.com
Phenyl RingPyridyl RingIncreases polarity, potential H-bond acceptor, may alter metabolism cambridgemedchemconsulting.comnih.gov
Phenyl RingBenzimidazoleIntroduces H-bond donor/acceptor sites, often enhances binding ubaya.ac.id
Amide (-CONH-)1,2,4-OxadiazoleActs as a rigid, metabolically stable amide bond mimic ubaya.ac.id

Conformational Preferences and Their Correlation with Biological Recognition

The three-dimensional shape (conformation) of this compound is crucial for its interaction with a biological target. The molecule possesses several rotatable bonds, including the C-S bond, the C-C bond of the ethyl group, the amide C-N bond, and the bonds connecting the phenyl rings to the amide group. The rotation around the amide bond is typically restricted, leading to cis and trans isomers, with the trans conformation being overwhelmingly favored energetically.

Elucidation of Electronic and Steric Effects Governing Molecular Recognition

The interaction between this compound and its biological target is governed by a combination of electronic and steric effects. These parameters can be quantified using computational methods to build QSAR models that correlate molecular features with biological activity. ubaya.ac.idrasayanjournal.co.in

Electronic Effects: These relate to the distribution of charge in the molecule and influence its ability to form electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions. The electron-withdrawing or electron-donating nature of substituents on the phenyl rings significantly impacts the charge on the amide oxygen and nitrogen, as well as the aromatic pi-systems. researchgate.net Parameters like the Hammett constant (σ) are used to quantify these electronic effects. rasayanjournal.co.in For some N-phenylbenzamides, electrostatic interactions are dominant for their biological activity. researchgate.net

Steric Effects: These relate to the size and shape of the molecule and its substituents. Steric factors determine how well the molecule fits into its binding site. Large, bulky groups can cause steric hindrance, preventing optimal binding, whereas in other cases, they might be necessary to fill a hydrophobic pocket. researchgate.net Parameters such as Molar Refractivity (MR) and Sterimol parameters are used to describe the size and shape of substituents. rasayanjournal.co.inresearchgate.net For certain classes of N-phenylbenzamides, steric and hydrophobic interactions have been found to be the key drivers of activity. researchgate.net

Future Research Directions and Emerging Applications in Chemical Biology

Rational Design and Synthesis of Advanced Chemical Probes for Biological Systems

The inherent structural features of 2-ethylsulfanyl-N-phenylbenzamide make it an attractive scaffold for the rational design of advanced chemical probes. The N-phenylbenzamide core is a known pharmacophore in numerous bioactive compounds, while the ethylthio group offers a versatile handle for modification and can influence metabolic stability and target engagement. rsc.org

Future research will likely focus on the synthesis of libraries of this compound derivatives to serve as chemical probes for interrogating complex biological systems. The design of these probes can be guided by structure-activity relationship (SAR) studies of related compounds. For instance, the substitution pattern on both the N-phenyl ring and the benzamide (B126) ring can be systematically varied to optimize potency and selectivity for specific biological targets.

A key strategy in probe development is the incorporation of reporter tags, such as fluorophores or biotin, to enable visualization and pull-down experiments. The ethylthio group of this compound provides a convenient site for the attachment of such tags through chemical modification. Furthermore, the development of covalent chemical probes, which form a stable bond with their target protein, has gained significant interest for their ability to durably modulate protein function and facilitate target identification. jianguomei.com The thioether moiety could potentially be engineered to participate in covalent interactions with specific amino acid residues within a target protein's binding site.

The synthesis of these advanced probes will likely employ modern organic chemistry methodologies. For example, the formation of the core benzanilide (B160483) structure can be achieved through various coupling reactions. rsc.org The introduction of the thioether can be accomplished via nucleophilic substitution reactions. These synthetic routes offer the flexibility to introduce a wide range of functional groups and reporter tags, enabling the creation of a diverse toolkit of chemical probes for biological investigation.

Exploration of Novel Pharmacological Targets and Intricate Biological Pathways

The N-phenylbenzamide scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. nih.gov This suggests that this compound and its derivatives could interact with a range of currently unexplored biological targets.

One promising area of investigation is the inhibition of protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. mdpi.com The N-phenylbenzamide motif is present in several known kinase inhibitors. rsc.org Future research could involve screening libraries of this compound derivatives against a panel of kinases to identify novel inhibitors. The ethylthio group could potentially occupy hydrophobic pockets within the kinase active site, contributing to binding affinity and selectivity.

Another potential target class is the sirtuin family of deacetylases. For instance, 3-(benzylthio)benzamide derivatives have been identified as potent and selective inhibitors of SIRT2, a target for neurodegenerative diseases like Huntington's disease. rsc.orgnih.gov This suggests that the this compound scaffold could be adapted to target sirtuins.

Furthermore, compounds containing the benzamide moiety have shown activity against a variety of other targets, including carbonic anhydrases, which are involved in processes like glaucoma, and viral proteins. nih.govnih.gov The thioether group can also influence the pharmacological profile. For example, thioether-containing compounds have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. nih.gov The exploration of these and other potential targets will be crucial for elucidating the full pharmacological potential of the this compound scaffold.

Development of Hybrid Molecules with Multitarget or Synergistic Activities

A growing trend in drug discovery is the development of "hybrid molecules" that combine two or more pharmacophores into a single chemical entity. rsc.org This approach aims to create drugs that can simultaneously modulate multiple targets, potentially leading to synergistic therapeutic effects and overcoming drug resistance. The this compound scaffold is well-suited for the design of such hybrid molecules.

For example, the N-phenyl ring could be functionalized with a second pharmacophore known to interact with a different biological target. This could lead to the development of dual-action drugs. A study on benzimidazole-based hybrids demonstrated the successful integration of pharmacophoric elements for COX and LOX inhibitors with a TNF-α inhibitor pharmacophore, resulting in molecules with multiple anti-inflammatory activities. nih.gov A similar strategy could be applied to the this compound core.

Potential Applications in Materials Science and Functional Organic Chemistry

Beyond its potential in chemical biology, the this compound scaffold holds promise for applications in materials science and functional organic chemistry. The combination of the rigid benzamide unit and the flexible thioether linkage can give rise to interesting molecular packing and self-assembly properties.

One area of exploration is the development of novel liquid crystals. The introduction of a methylthio moiety has been shown to influence the mesomorphic properties of rod-like Schiff-base derivatives. nih.gov Similarly, the 2-ethylsulfanyl group in N-phenylbenzamide derivatives could be tailored to induce liquid crystalline behavior, potentially leading to new materials for display technologies and sensors.

Furthermore, N-phenylbenzamide derivatives are being investigated for their use in organic electronics. Polymers incorporating benzodifurandione units, which share structural similarities with the benzamide core, have shown promise as n-type semiconductors for applications in organic field-effect transistors (OFETs) and other electronic devices. jianguomei.com The thioether group can also be incorporated into polymers to create materials with specific functionalities, such as oxidation-sensitive drug delivery systems. researchgate.net The synthesis of polymers based on the this compound monomer could lead to new materials with unique electronic and optical properties. The design and synthesis of such functional organic materials represent a significant area for future research. acs.org

Integration of Advanced Computational Methodologies for Predictive Modeling and De Novo Design

Advanced computational methodologies are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the de novo design of novel compounds with desired functionalities. rsc.orgrsc.org These approaches will be crucial for unlocking the full potential of the this compound scaffold.

Molecular docking simulations can be used to predict the binding modes of this compound derivatives to various biological targets, such as kinases or sirtuins. nih.govresearchgate.net This information can guide the rational design of more potent and selective inhibitors. For instance, docking studies were instrumental in the design of novel kinase inhibitors and in understanding the binding of inhibitors to fungal CYP51. nih.govresearchgate.net

De novo design algorithms can be employed to generate novel molecular structures based on the this compound scaffold that are predicted to have high affinity for a specific target. rsc.orgnih.gov These computational tools can explore a vast chemical space and propose innovative molecular architectures that might not be conceived through traditional medicinal chemistry approaches.

Furthermore, computational methods can be used to predict the physicochemical properties of this compound derivatives, such as their solubility, permeability, and metabolic stability. This information is critical for optimizing the drug-like properties of potential therapeutic agents. The integration of these advanced computational methodologies will accelerate the discovery and development of new molecules based on the this compound scaffold for a wide range of applications in chemical biology and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethylsulfanyl-N-phenylbenzamide in academic laboratories?

  • Methodological Answer : The synthesis typically involves coupling 2-ethylsulfanylbenzoic acid with aniline derivatives via an activation reagent such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC/DMAP). A general procedure for N-phenylbenzamides includes refluxing the acid chloride with aniline in anhydrous dichloromethane or THF under nitrogen, followed by purification via column chromatography . Key parameters include stoichiometric control of reagents and inert reaction conditions to minimize side reactions.

Q. How can the purity and structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.
  • FT-IR to confirm amide C=O stretching (~1650–1680 cm⁻¹) and S–C vibrations (~600–700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
    Cross-referencing with analogous benzamide derivatives (e.g., 2-methyl-N-phenylbenzamide ) ensures consistency in spectral interpretation.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard controls for sulfanyl-containing compounds:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact .
  • Store waste in labeled containers for halogenated/organosulfur compounds and dispose via certified hazardous waste services .
  • Monitor stability under ambient conditions; sulfanyl groups may oxidize, requiring inert storage (argon, −20°C).

Q. Which crystallization techniques are effective for isolating this compound?

  • Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) yields high-purity crystals. For X-ray-quality crystals, optimize solvent polarity and cooling rates. Analogous compounds like 2-chloro-N-(2-methylphenyl)benzamide crystallize in monoclinic systems (P2₁/c), suggesting similar lattice packing for structural analogs .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound be resolved?

  • Methodological Answer : Use SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization . If bond lengths or angles conflict with DFT predictions (e.g., S–C vs. C–N distances), validate via Hirshfeld surface analysis or twinning correction in WinGX . For example, N-phenylbenzamide derivatives often exhibit planar amide groups; deviations >5° may indicate disorder .

Q. What computational approaches predict the electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials. Compare with experimental UV-Vis spectra to assess conjugation effects of the ethylsulfanyl group. Studies on 4-cyano-N-(2-fluorophenyl)benzamide highlight how substituents alter electron density distribution .

Q. How to address contradictory bioactivity results in enzymatic assays involving this compound?

  • Methodological Answer : Design controlled experiments to isolate variables:

  • Test enantiomeric purity (if chiral centers exist).
  • Validate enzyme inhibition via dose-response curves (IC₅₀) and competitive binding assays.
  • Cross-reference with structurally similar probes (e.g., sulfonamide derivatives in ) to identify scaffold-specific interactions.

Q. What strategies optimize reaction yields in large-scale academic synthesis?

  • Methodological Answer : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Monitor intermediates via LC-MS. For scale-up, replace THF with greener solvents (e.g., cyclopentyl methyl ether) while maintaining anhydrous conditions .

Q. How does solvent polarity affect the conformational stability of this compound?

  • Methodological Answer : Conduct variable-temperature NMR in solvents like DMSO-d₆ vs. CDCl₃. Compare rotational barriers of the ethylsulfanyl group with computational dynamics simulations. Analogous studies on N-((2-acetylphenyl)carbamothioyl)benzamide reveal solvent-dependent tautomerism .

Key Software Tools

  • Structure Solution : SHELXD (experimental phasing)
  • Refinement : SHELXL (small-molecule crystallography)
  • Visualization : ORTEP-3 (thermal motion diagrams)
  • Data Processing : WinGX (crystallographic suite)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.